molecular formula C14H10O B1665570 Anthrone CAS No. 90-44-8

Anthrone

Cat. No. B1665570
Key on ui cas rn: 90-44-8
M. Wt: 194.23 g/mol
InChI Key: RJGDLRCDCYRQOQ-UHFFFAOYSA-N
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Patent
US04518589

Procedure details

BBM-2478 A and B were obtained as yellowish-orange crystalline solids. Both components of BBM-2478 are distinguishable from chartreusin by thin layer chromatography (TLC) as shown in Table 5. BBM-2478A is readily soluble in dimethyl sulfoxide, dimethylformamide, dioxane and acidic water, slightly soluble in methanol, ethanol and chloroform and insoluble in other organic solvents. Solubility of BBM-2478B is similar to that of BBM-2478A except that BBM-2478B is insoluble in acidic water. BBM-2478 A and B give positive responses with ferric chloride and anthrone reagents. BBM-2478A shows positive reaction to ninhydrin, while BBM-2478B is negative in the same test. Tollen's and Sakaguchi reactions are negative with both components. The physico-chemical properties of BBM-2478A and B are summarized in Table 6. The UV spectra of the two components are similar, showing maxima at 236, 266, 398 and 422 nm in neutral and acidic solutions and at 240, 268 and 435 nm in alkaline solution. These spectra are closely related to that of chartreusin. The IR spectra of BBM-2478 A and B are illustrated in FIGS. 1 and 2, respectively. The proton (PMR) and 13C-NMR (CMR) spectra of BBM-2478A are shown in FIGS. 3 and 4.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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solvent
Reaction Step Two
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Type
solvent
Reaction Step Three
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Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
BBM-2478A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
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Type
reactant
Reaction Step Seven
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reactant
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BBM-2478A
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Identifiers

REACTION_CXSMILES
CC1C=CC2O[C:44](=O)[C:13]3=C(O)[C:15]4[C:16](=[C:17](O[C@@H]5O[C@H](C)[C@H](O)[C@H](O)[C@H]5O[C@H]5O[C@H](C)[C@H](O)[C@H](OC)[C@H]5O)[CH:18]=[CH:19][CH:20]=4)[C:11]4=[C:12]3[C:6]=2[C:7]=1[C:8](O4)=O.[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].CN(C)[CH:96]=[O:97].O1CCOCC1>CS(C)=O.CO.O.C(Cl)(Cl)Cl.C(O)C>[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].[CH:7]1[C:6]2[C:96](=[O:97])[C:15]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:11][C:12]=2[CH:13]=[CH:44][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)C(=O)O2
Step Six
Name
BBM-2478A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Eight
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Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Nine
Name
BBM-2478A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
Step Ten
Name
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Type
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Smiles
CS(=O)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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